

"Tartrazine vs. Sunset Yellow: a comparative toxicity study"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tartrazine	
Cat. No.:	B075150	Get Quote

Tartrazine vs. Sunset Yellow: A Comparative Toxicity Guide

This guide provides a comparative analysis of the toxicological profiles of two widely used azo dyes, **Tartrazine** (E102) and Sunset Yellow FCF (E110). The information is intended for researchers, scientists, and drug development professionals, offering a concise overview of key toxicity data, experimental methodologies, and associated cellular pathways.

Data Presentation: Comparative Toxicity Metrics

The following tables summarize key quantitative data from various toxicological studies on **Tartrazine** and Sunset Yellow.

Table 1: Acute Toxicity Data

Compound	Test Organism	Route of Administration	LD₅₀ (Median Lethal Dose)	Reference
Tartrazine	Rat	Oral	11.474 g/kg body weight	[1]
Rat	Oral	>2000 mg/kg body weight	[2]	
Mouse	Oral	12750 mg/kg body weight	[2]	
Sunset Yellow	Rat	Oral	6.518 g/kg body weight	[1]
Rat	Oral	8–10 g/kg body weight	[1]	

Table 2: Regulatory Limits and Genotoxicity Summary

Compound	Acceptable Daily Intake (ADI)	Genotoxicity Findings
Tartrazine	0–7.5 mg/kg body weight (JECFA)[3][4]	Conflicting results: Some studies report a lack of genotoxic effect in vivo[5], while others suggest potential for DNA damage, particularly at higher concentrations in vitro and in vivo.[6][7][8] Transient DNA damage has been observed in the colon of mice.[2]
Sunset Yellow	0–4 mg/kg body weight (EFSA) [9][10]	Generally considered non- genotoxic in vivo.[5][11] However, some studies suggest a slight genotoxic effect and potential for exposure to genotoxic aromatic amines through azo- reduction.[9]

Table 3: In Vitro Cytotoxicity and Cellular Effects

Compound	Cell Line / System	Observed Effects	Reference
Tartrazine	Allium cepa root cells	Antiproliferative activity, induction of cellular aberrations.	[12]
Chick embryo liver & kidney cells	Increased DNA damage and apoptosis, S phase arrest in the cell cycle.	[13][14][15]	
Human lymphocytes	Genotoxic effects at various concentrations without significant cytotoxicity.	[4][6]	
Human gastric & fibroblast cells	Cytotoxic effects.	[16]	
Sunset Yellow	Allium cepa root cells	Cytotoxic activity, induction of cellular aberrations.	[12]
Chick embryo liver & kidney cells	Increased DNA damage and apoptosis, S phase arrest in the cell cycle.	[13][14][15]	
Human hepatoma (HepG2) cells	Significantly affects cell viability, particularly in hyperglycemic conditions.	[17]	

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols for key assays used in the assessment of **Tartrazine** and Sunset Yellow toxicity.

In Vivo Gut Micronucleus Assay

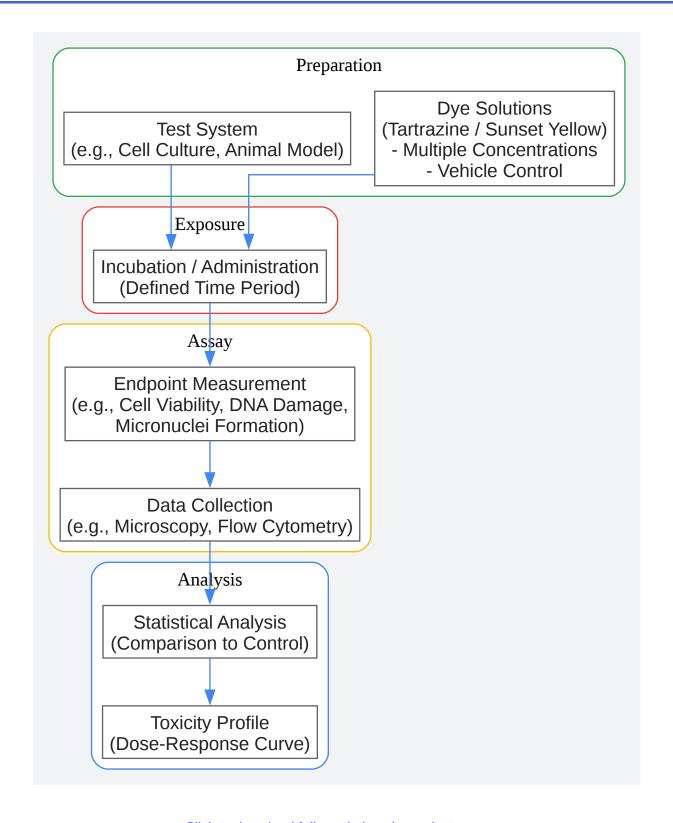
This assay assesses the genotoxic potential of a substance in the rapidly dividing cells of the gastrointestinal tract.

- Animal Model: Male mice are typically used.
- Test Substance Administration: Tartrazine and Sunset Yellow are administered orally by gavage. In some studies, this is done twice at 24-hour intervals. A range of doses are tested, for example, up to 2000 mg/kg body weight. A vehicle control group (e.g., water) is included.
 [5]
- Tissue Collection: Animals are euthanized at a specified time after the final administration (e.g., 24 hours). The colon is excised and processed.
- Cell Isolation and Staining: Colonic crypts are isolated, and a single-cell suspension is prepared. The cells are then fixed and stained with a DNA-specific fluorescent dye (e.g., propidium iodide) and a cytoplasm-specific stain.
- Microscopic Analysis: The frequency of micronucleated cells (a biomarker of chromosomal damage) is determined by scoring a large number of cells (e.g., 2000 cells per animal) using fluorescence microscopy. The incidence of apoptotic and mitotic cells can also be quantified to assess cytotoxicity and cell proliferation, respectively.[5]

Cytotoxicity Assay using Allium cepa

The Allium cepa (onion root) test is a common and effective plant-based bioassay for evaluating the cytotoxic and genotoxic effects of substances.

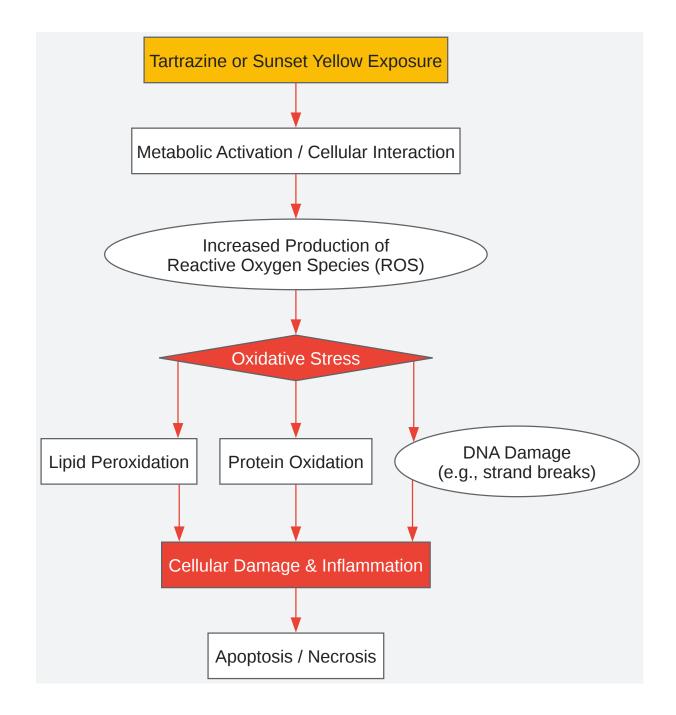
- Test System: Onion bulbs (Allium cepa L.) are used. The outer scales are removed, and the base is placed in contact with distilled water for root growth.
- Exposure: Once roots reach a certain length (e.g., 2-3 cm), they are exposed to different concentrations of **Tartrazine** and Sunset Yellow solutions for specific durations (e.g., 24 and 48 hours). A control group is maintained in distilled water.[12]
- Root Tip Preparation: After the exposure period, root tips (1-2 cm) are harvested, fixed in a suitable fixative (e.g., Carnoy's fixative), and then hydrolyzed in hydrochloric acid.

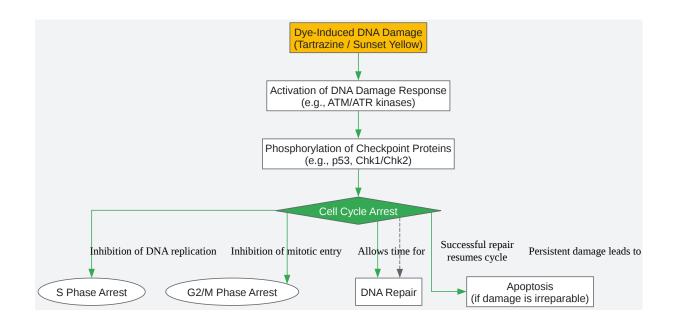


- Staining and Slide Preparation: The root tips are stained with a chromosome-staining dye (e.g., Acetocarmine or Orcein). The meristematic region is then squashed on a glass slide to create a monolayer of cells.
- Microscopic Examination: The slides are observed under a light microscope. The mitotic
 index (the ratio of dividing cells to the total number of cells) is calculated to determine
 cytotoxicity (a significant decrease indicates an antiproliferative effect). The frequency and
 types of chromosomal aberrations (e.g., bridges, fragments, laggards) are scored to assess
 mutagenicity.[12]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and cellular pathways relevant to the toxicology of **Tartrazine** and Sunset Yellow.




Click to download full resolution via product page

Caption: A generalized workflow for in vitro and in vivo toxicity testing.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Characterization of food color additives and evaluation of their acute toxicity in Wistar albino rats PMC [pmc.ncbi.nlm.nih.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. Toxicological and ecotoxicological aspects of tartrazine yellow food dye: a literature review | Revista Brasileira de Ciências Ambientais [rbciamb.com.br]

- 4. rbciamb.com.br [rbciamb.com.br]
- 5. Lack of genotoxic effect of food dyes amaranth, sunset yellow and tartrazine and their metabolites in the gut micronucleus assay in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicological Effects of Tartrazine Exposure: A Review of In Vitro and Animal Studies with Human Health Implications PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tartrazine induces structural and functional aberrations and genotoxic effects in vivo -PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. C.I. Food Yellow 3 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. International Journal of Innovative Research and Reviews » Submission » Azo Dye Toxicity: Sunset Yellow Toxicity in Foods [dergipark.org.tr]
- 12. redalyc.org [redalyc.org]
- 13. TOXICITY OF SUNSET YELLOW FCF AND TARTRAZINE DYES ON DNA AND CELL CYCLE OF LIVER AND KIDNEYS OF THE CHICK EMBRYO: THE ALLEVIATIVE EFFECTS OF CURCUMIN [ejz.journals.ekb.eg]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxic and mutagenic effects of the food additive tartrazine on eukaryotic cells PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- To cite this document: BenchChem. ["Tartrazine vs. Sunset Yellow: a comparative toxicity study"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075150#tartrazine-vs-sunset-yellow-a-comparative-toxicity-study]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com